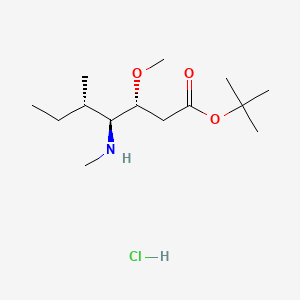

Monomethyl auristatin E intermediate-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11+,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXGCIIOQALIMZ-LWEGJDAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Monomethyl auristatin E (MMAE) intermediate-1. MMAE is a potent antimitotic agent and a critical payload component of antibody-drug conjugates (ADCs). A thorough understanding of its synthetic intermediates is crucial for the efficient and controlled manufacturing of MMAE-based therapeutics.

Monomethyl auristatin E intermediate-1, identified as (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, is a key building block in the total synthesis of MMAE.[1][2][3][4][5] This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and illustrates its role in the broader MMAE synthesis pathway.

Core Chemical Properties

MMAE intermediate-1 is the hydrochloride salt of a tert-butyl protected amino acid derivative.[1][4][5] The presence of multiple stereocenters necessitates precise stereochemical control during its synthesis.

| Property | Value | Source |

| Chemical Name | (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride | [4][5] |

| CAS Number | 120205-48-3 | [1][2][3] |

| Molecular Formula | C14H30ClNO3 | [1][2][3] |

| Molecular Weight | 295.85 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [3] |

| Storage Conditions | 4°C, stored under nitrogen, away from moisture | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

This protocol describes the deprotection of the carbobenzyloxy (Cbz) group from the precursor to yield the desired hydrochloride salt of the amine.[5]

-

Materials:

-

(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate

-

Methanol

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

Dissolve (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (1 equivalent) in methanol.

-

Add concentrated hydrochloric acid (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the completion of the Cbz deprotection.

-

Upon completion, remove the solvent under reduced pressure to yield the crude product.

-

The resulting (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride can be further purified by recrystallization or chromatography if necessary.

-

Characterization by ¹H NMR Spectroscopy

The structure of the synthesized intermediate can be confirmed by ¹H NMR spectroscopy.

-

Instrumentation: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Procedure:

-

Dissolve a small sample of the product in deuterated chloroform (B151607) (CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

The characteristic peaks should be consistent with the expected structure.[5]

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of MMAE intermediate-1 is critical for its use in the subsequent steps of MMAE synthesis. Reverse-phase HPLC (RP-HPLC) is a standard method for purity assessment.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV absorbance at an appropriate wavelength.

-

Sample Preparation: Dissolve the intermediate in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

-

Procedure:

-

Inject the sample onto the HPLC column.

-

Run the gradient elution.

-

Monitor the chromatogram for the main peak corresponding to the product and any impurity peaks.

-

Calculate the purity based on the relative peak areas.

-

Visualizations

Synthesis Pathway of Monomethyl Auristatin E (MMAE)

The following diagram illustrates the position of intermediate-1 in the overall convergent synthesis of MMAE. The synthesis involves the preparation of key fragments which are then coupled to form the final pentapeptide-like structure.[6]

Caption: Role of Intermediate-1 in the convergent synthesis of MMAE.

Experimental Workflow for Characterization

This diagram outlines the logical flow of experiments to verify the identity and purity of the synthesized MMAE intermediate-1.

Caption: Workflow for the characterization of MMAE Intermediate-1.

Signaling Pathway of MMAE in Cancer Cells

While intermediate-1 itself is not biologically active, it is a crucial precursor to the cytotoxic payload MMAE. The following diagram illustrates the mechanism of action of MMAE once it is released from an antibody-drug conjugate within a target cancer cell. MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of MMAE in targeted cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. chemscene.com [chemscene.com]

- 4. Naarini Molbio Pharma [naarini.com]

- 5. (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(MethylaMino)heptanoate hydroc hloride | 120205-48-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Monomethyl Auristatin E Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis pathway for Monomethyl auristatin E (MMAE) intermediate-1, chemically known as tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS 120205-48-3). This crucial building block is a derivative of the non-proteinogenic amino acid dolaisoleucine and plays a pivotal role in the total synthesis of the potent anti-cancer agent MMAE, the cytotoxic payload in several antibody-drug conjugates (ADCs).

Introduction

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent.[1] The complex molecular architecture of MMAE necessitates a convergent synthetic strategy, relying on the preparation of key chiral intermediates. MMAE intermediate-1 represents the tert-butyl ester protected form of the dolaisoleucine (Dil) unit, a unique β-methoxy-γ-amino acid that is central to the pentapeptide structure of MMAE.[2] The synthesis of this intermediate with precise stereochemical control is a critical challenge in the overall production of MMAE.

Synthesis Pathway Overview

The synthesis of Monomethyl auristatin E intermediate-1 is a multi-step process that begins with the stereoselective construction of the dolaisoleucine backbone, followed by functional group manipulations including esterification, N-methylation, and protection/deprotection steps. The overall pathway can be conceptualized as the synthesis of a protected dolaisoleucine precursor followed by its conversion to the target intermediate.

A plausible and literature-supported synthetic route involves the following key transformations:

-

Stereoselective Aldol (B89426) Condensation: Creation of the core carbon skeleton with the desired stereochemistry.

-

Functional Group Transformations: Introduction of the methoxy (B1213986) group and conversion of a chiral auxiliary.

-

Esterification: Formation of the tert-butyl ester.

-

N-Methylation and Protection: Introduction of the N-methyl group followed by protection with a benzyloxycarbonyl (Cbz) group.

-

Final Deprotection: Removal of the Cbz group to yield the hydrochloride salt of the target intermediate.

Experimental Protocols

Step 1: Synthesis of N-Benzyloxycarbonyl-Dolaisoleucine (Cbz-Dil)

The stereoselective synthesis of the dolaisoleucine backbone is a critical step. One established method utilizes an asymmetric aldol reaction.[3]

-

Materials: N-Cbz-L-isoleucinal, chiral α-(methylsulfanyl)acetyloxazolidinone, dibutylboron triflate, diisopropylethylamine (DIPEA), dichloromethane (B109758) (DCM).

-

Protocol:

-

A solution of the chiral α-(methylsulfanyl)acetyloxazolidinone in anhydrous DCM is cooled to -78 °C.

-

Dibutylboron triflate is added dropwise, followed by the addition of DIPEA. The mixture is stirred for 30 minutes.

-

A solution of N-Cbz-L-isoleucinal in DCM is then added slowly to the reaction mixture.

-

The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a phosphate (B84403) buffer and warmed to room temperature. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting aldol adduct is then subjected to reductive desulfurization (e.g., using Raney nickel) and O-methylation (e.g., using methyl iodide and a base like sodium hydride) to yield N-Cbz-dolaisoleucine after cleavage of the chiral auxiliary.

-

Purification is typically achieved through column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate

This step involves the esterification of the carboxylic acid, followed by N-methylation.

-

Materials: N-Cbz-dolaisoleucine, tert-butanol, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (B95107) (THF).

-

Protocol:

-

Esterification: To a solution of N-Cbz-dolaisoleucine in anhydrous THF, DCC and a catalytic amount of DMAP are added at 0 °C. tert-Butanol is then added, and the reaction mixture is stirred at room temperature overnight. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography to yield the tert-butyl ester.

-

N-Methylation: The N-Cbz-dolaisoleucine tert-butyl ester is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride is added portion-wise, followed by the dropwise addition of methyl iodide. The reaction is stirred at room temperature until completion. The reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Step 3: Synthesis of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (MMAE Intermediate-1)

The final step is the deprotection of the Cbz group to afford the hydrochloride salt of the desired intermediate.

-

Materials: tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, methanol (B129727) (MeOH), concentrated hydrochloric acid (HCl), palladium on carbon (10% Pd/C).

-

Protocol:

-

The Cbz-protected precursor is dissolved in methanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

Concentrated hydrochloric acid (1.1 equivalents) is then added.

-

The mixture is subjected to hydrogenation, typically by bubbling hydrogen gas through the solution or using a Parr hydrogenator, at room temperature and atmospheric pressure.

-

The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or precipitation to afford tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride as a solid.

-

Quantitative Data Summary

The following table summarizes typical yields and purity data for the key steps in the synthesis of MMAE intermediate-1, based on literature precedents for similar transformations. Actual results may vary depending on specific reaction conditions and scale.

| Step | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1. Stereoselective Synthesis | N-Cbz-L-isoleucinal & Chiral Auxiliary | N-Cbz-Dolaisoleucine | 60-75 | >95 |

| 2a. tert-Butylesterification | N-Cbz-Dolaisoleucine | N-Cbz-Dolaisoleucine tert-butyl ester | 80-90 | >98 |

| 2b. N-Methylation | N-Cbz-Dolaisoleucine tert-butyl ester | tert-Butyl (3R,4S,5S)-4-(N-Cbz-N-methylamino)-3-methoxy-5-methylheptanoate | 75-85 | >97 |

| 3. Cbz Deprotection | tert-Butyl (3R,4S,5S)-4-(N-Cbz-N-methylamino)-3-methoxy-5-methylheptanoate | tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (MMAE Int-1) | 90-98 | >98 |

Logical Relationships and Experimental Workflow

The synthesis of MMAE intermediate-1 follows a logical progression of protecting group manipulations and bond-forming reactions to build the target molecule with the correct stereochemistry.

Conclusion

The synthesis of this compound is a challenging yet well-established process in medicinal chemistry. The key to a successful synthesis lies in the precise control of stereochemistry during the formation of the dolaisoleucine backbone. The subsequent steps of esterification, N-methylation, and protection/deprotection are more standard transformations. This technical guide provides a foundational understanding of the synthetic pathway and detailed experimental protocols to aid researchers and scientists in the field of drug development and oncology research. The availability of this key intermediate is crucial for the continued development and production of life-saving antibody-drug conjugates.

References

- 1. tert-butyl (3R,4S,5S)-4-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate synthesis - chemicalbook [chemicalbook.com]

- 2. Buy tert-Butyl (3S,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (EVT-2989717) | 154633-73-5 [evitachem.com]

- 3. Dolastatins 23: stereospecific synthesis of dolaisoleuine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

MMAE Intermediate-1: A Comprehensive Technical Guide to Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Monomethyl Auristatin E (MMAE) intermediate-1, a critical building block in the synthesis of the potent anti-cancer agent MMAE. This document outlines its chemical structure, properties, and detailed methodologies for its synthesis and characterization, designed to support professionals in the fields of oncology, medicinal chemistry, and antibody-drug conjugate (ADC) development.

Introduction to MMAE Intermediate-1

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a powerful antimitotic agent. Due to its high cytotoxicity, MMAE is a widely utilized payload in the development of ADCs. The synthesis of MMAE is a complex process involving multiple steps and the preparation of key chiral intermediates. MMAE intermediate-1, identified as (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride, is a crucial precursor in the convergent synthesis of MMAE. The precise control of its stereochemistry and purity is paramount for the successful synthesis of the final active pharmaceutical ingredient.

Structure and Physicochemical Properties

The definitive structure of MMAE intermediate-1 has been elucidated through various analytical techniques. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Systematic Name | (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride |

| CAS Number | 120205-48-3 |

| Molecular Formula | C₁₄H₃₀ClNO₃ |

| Molecular Weight | 295.85 g/mol |

| Appearance | White Solid |

| Purity | >95% |

Synthesis of MMAE Intermediate-1

The synthesis of MMAE intermediate-1 is a key step in the total synthesis of MMAE. A common route involves the deprotection of a protected precursor.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: Synthetic workflow for the preparation of MMAE intermediate-1.

Experimental Protocol: Synthesis of (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride[1]

This protocol describes the deprotection of the benzyloxycarbonyl (Cbz) group from the precursor to yield MMAE intermediate-1.

Materials:

-

tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate in methanol.

-

Add concentrated hydrochloric acid to the solution.

-

Add 10% Pd/C catalyst to the mixture.

-

Subject the reaction mixture to hydrogenation with H₂ gas at room temperature and atmospheric pressure.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride.

Characterization and Structure Elucidation

A comprehensive suite of analytical techniques is employed to confirm the structure and purity of MMAE intermediate-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The proton NMR spectrum of MMAE intermediate-1 provides characteristic signals corresponding to the protons in the molecule.

¹H NMR Data (400 MHz, CDCl₃): [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.65 | br s | 1H | NH₂⁺ |

| 8.97 | br s | 1H | NH₂⁺ |

| 3.98-4.04 | m | 1H | CH-O |

| 3.40 | s | 3H | OCH₃ |

| 3.06-3.13 | br m | 1H | CH-N |

| 2.82 | br dd | 3H | N-CH₃ |

| 2.74-2.80 | m | 1H | |

| 2.68 | dd | 1H | CH₂-C=O |

| 2.00-2.10 | br m | 1H | |

| 1.73-1.84 | m | 1H | |

| 1.46 | s | 9H | C(CH₃)₃ |

| 1.38-1.45 | m | 1H | |

| 1.13 | d | 3H | CH-CH₃ |

| 0.99 | t | 3H | CH₂-CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Dissolve 5-10 mg of MMAE intermediate-1 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the intermediate. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Mass Spectrum Data:

| Ion | Expected m/z |

| [M+H]⁺ (free base) | 260.22 |

| [M+Na]⁺ (free base) | 282.20 |

Experimental Protocol: LC-MS Analysis

Instrumentation:

-

Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source.

Sample Preparation:

-

Prepare a stock solution of MMAE intermediate-1 in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to an appropriate concentration for analysis.

LC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 100-500

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of MMAE intermediate-1. A reverse-phase HPLC method is typically employed.

Expected HPLC Data:

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA |

| Retention Time | Dependent on specific method parameters |

| Purity | >95% (by peak area) |

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

-

HPLC system with a UV detector.

Sample Preparation:

-

Dissolve a known amount of MMAE intermediate-1 in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Mechanism of Action of MMAE

MMAE, the final product derived from intermediate-1, exerts its potent cytotoxic effect by disrupting the cellular microtubule network. This mechanism is fundamental to its application in ADCs.

Caption: The mechanism of action of MMAE following its release from an ADC within a target cancer cell.

Conclusion

The meticulous synthesis and rigorous characterization of MMAE intermediate-1 are fundamental to the production of high-quality MMAE for use in antibody-drug conjugates. This guide provides a comprehensive overview of the structure, synthesis, and analytical methodologies for (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals dedicated to the advancement of targeted cancer therapies.

References

An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-1 (CAS No. 120205-48-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. Due to its high cytotoxicity, it is a critical component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells. This targeted delivery minimizes systemic exposure and enhances the therapeutic window. The synthesis of MMAE is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments.

This technical guide focuses on a key building block in the synthesis of MMAE: (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(Methylamino)heptanoate hydrochloride , also known as Monomethyl auristatin E intermediate-1, with the CAS number 120205-48-3 . This intermediate serves as the direct precursor for the dolaisoleucine (Dil) amino acid residue within the pentapeptide structure of MMAE. A thorough understanding of its properties, synthesis, and role in the overall synthesis of MMAE is crucial for the efficient and scalable production of this important ADC payload.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and reaction setup.

| Property | Value |

| CAS Number | 120205-48-3 |

| Chemical Name | (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(Methylamino)heptanoate hydrochloride |

| Synonyms | This compound, (3R,4S,5S)-Dil-OBu-t*HCl |

| Molecular Formula | C₁₄H₃₀ClNO₃ |

| Molecular Weight | 295.85 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at 2-8°C under a nitrogen atmosphere, away from moisture.[1] For long-term storage, -20°C is recommended. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the deprotection of a protected precursor. The following is a representative experimental protocol.

Synthesis of (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

Starting Material: (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate

Reagents and Equipment:

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

10% Palladium on carbon (Pd/C), 50% wet

-

Hydrogenation apparatus

-

Filtration apparatus (e.g., Buchner funnel with diatomaceous earth)

-

Rotary evaporator

Procedure:

-

(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (1 equivalent) is dissolved in methanol.

-

Concentrated hydrochloric acid (1.1 equivalents) is added to the solution.

-

10% Palladium on carbon (0.1 wt%) is carefully added to the reaction mixture.

-

The mixture is subjected to hydrogenation under 45 psi of hydrogen pressure for 3 hours.

-

Upon completion of the reaction, the hydrogen atmosphere is replaced with nitrogen.

-

The catalyst is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride as a white solid.

Yield: Approximately 92%.

Role in Monomethyl Auristatin E (MMAE) Synthesis

This compound is a crucial component in the convergent synthesis of MMAE. It provides the dolaisoleucine (Dil) unit, which is one of the unique amino acid residues in the final pentapeptide structure of MMAE. The overall synthesis involves the separate preparation of different peptide fragments, which are then coupled together.

The following diagram illustrates the simplified synthesis pathway of MMAE, highlighting the central role of Intermediate-1.

Caption: Simplified synthesis pathway of MMAE.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for Intermediate-1 synthesis.

Characterization Data

Accurate characterization of this compound is critical to ensure its purity and structural integrity before its use in the subsequent steps of MMAE synthesis.

¹H NMR (400 MHz, CDCl₃):

-

δ 9.65 (br s, 1H)

-

8.97 (br s, 1H)

-

3.98-4.04 (m, 1H)

-

3.40 (s, 3H)

-

3.06-3.13 (br m, 1H)

-

2.82 (br dd, J=6,5 Hz, 3H)

-

2.74-2.80 (m 1H)

-

2.68 (dd, half of ABX mode, J=16.3,4.2 Hz, 1H)

-

2.00-2.10 (br m, 1H)

-

1.73-1.84 (m, 1H)

-

1.46 (s, 9H)

-

1.38-1.45 (m, 1H)

-

1.13 (d, J=7.0 Hz, 3H)

-

0.99 (t, J= 7.4 Hz, 3H)

Note: Further characterization using ¹³C NMR and Mass Spectrometry is recommended for complete structural elucidation and purity confirmation.

Conclusion

This compound (CAS No. 120205-48-3) is a cornerstone in the chemical synthesis of the potent anti-cancer agent MMAE. Its efficient and high-purity synthesis is paramount for the successful production of MMAE-based antibody-drug conjugates. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its crucial role in the overall synthetic pathway of MMAE. The provided data and workflows are intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the advancement of targeted cancer therapies.

References

Navigating the Stability of Auristatin Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of highly potent synthetic antineoplastic agents, are integral to the design of antibody-drug conjugates (ADCs). The chemical and physical stability of auristatin intermediates, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), is a critical parameter that directly impacts the quality, efficacy, and safety of the final therapeutic product. Degradation of these complex molecules can lead to the formation of impurities, potentially reducing the potency of the ADC or introducing unforeseen toxicity. This technical guide provides a comprehensive overview of the stability of auristatin intermediates, detailing degradation pathways, analytical methodologies for stability assessment, and strategies to ensure their integrity.

Core Concepts of Stability

The stability of a pharmaceutical intermediate is its ability to resist changes in its physical and chemical properties over time under the influence of environmental factors such as temperature, humidity, light, and pH. For auristatin intermediates, maintaining chemical integrity is paramount to ensuring the correct cytotoxic payload is conjugated to the antibody.

Chemical Stability and Degradation Pathways

Auristatin intermediates are susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. These studies involve subjecting the intermediate to stress conditions that accelerate degradation.

Forced Degradation Studies

Forced degradation studies are a cornerstone of stability assessment, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[1] Typical stress conditions for auristatin intermediates include:

-

Acidic Hydrolysis : Treatment with 0.1 M to 1 M hydrochloric acid (HCl) at elevated temperatures (e.g., 60°C).

-

Basic Hydrolysis : Exposure to 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) at elevated temperatures (e.g., 60°C).

-

Oxidative Degradation : Reaction with 3% to 30% hydrogen peroxide (H₂O₂) at room or elevated temperatures.

-

Thermal Degradation : Heating the solid intermediate or a solution at high temperatures (e.g., 80°C to 120°C).[1]

-

Photostability : Exposing the material to UV and visible light as per ICH Q1B guidelines.[1]

Table 1: Representative Forced Degradation Data for MMAE

| Stress Condition | Duration (hours) | Temperature (°C) | % Recovery of MMAE | Major Degradation Products |

| 0.1 M HCl | 24 | 60 | 85.2 | Hydrolysis Product 1 |

| 0.1 M NaOH | 24 | 60 | 78.5 | Hydrolysis Product 2 |

| 3% H₂O₂ | 48 | 25 | 92.1 | Oxidation Product 1 |

| Dry Heat | 72 | 80 | 95.8 | Thermal Degradant 1 |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | 90.4 | Photodegradant 1 |

Table 2: Stability of MMAF in Rat Plasma [2]

| Stability Condition | Temperature | Duration | % Recovery of MMAF |

| Short-term | Room Temperature | 4 hours | >95% |

| Long-term | -20°C | 4 weeks | >95% |

| Freeze-thaw | -20°C to Room Temp | 3 cycles | >95% |

| Post-preparative | 4°C | 12 hours | >95% |

Physical Stability: Conformational Isomerism

A unique aspect of auristatin stability is the existence of conformational isomers, specifically cis and trans isomers, arising from the restricted rotation around the amide bond between the dolaproine and dolaisoleuine residues. In solution, auristatins like MMAE and MMAF can exist as a mixture of these two conformers.[3] The trans-conformer is the biologically active form that binds to tubulin. The isomerization from the inactive cis form to the active trans form is a slow process.

Strategies to shift the conformational equilibrium towards the more stable and active trans-isomer are an active area of research. Computational modeling suggests that halogenation at the para-position of the C-terminal phenyl ring in MMAE and MMAF can significantly favor the trans-conformation.

Table 3: Calculated Energy Differences Between cis and trans Isomers of Auristatin Derivatives

| Compound | Energy Difference (ΔE, kJ/mol) (trans - cis) | Predicted trans:cis Ratio at 298K |

| MMAE | +2.1 | 40:60 |

| MMAF | +1.3 | 48:52 |

| Chloro-MMAF | -5.9 | 94:6 |

| Fluoro-MMAF | -4.6 | 90:10 |

Note: Negative ΔE indicates the trans-isomer is more stable. Data is representative based on computational studies.

Experimental Protocols

Robust analytical methods are crucial for assessing the stability of auristatin intermediates and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

General Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is typically employed to separate the parent auristatin intermediate from its degradation products.

1. Instrumentation:

-

HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the separation of compounds with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength of maximum absorbance for the auristatin intermediate (e.g., 214 nm or 280 nm).[1]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

3. Sample Preparation:

-

Accurately weigh the auristatin intermediate.

-

Dissolve in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, to a known concentration.[1]

-

For forced degradation samples, the reaction may need to be neutralized or diluted prior to injection.

4. Analysis:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram and integrate the peak areas of the main compound and all impurities.

-

Purity is calculated as the percentage of the main peak area relative to the total peak area.

LC-MS for Degradant Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. The HPLC method described above can be coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks, which aids in determining their molecular weights and fragmentation patterns.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of an auristatin intermediate.

References

The Cornerstone of Potent Antibody-Drug Conjugates: A Technical Guide to the Precursors of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, serving as a critical cytotoxic payload in numerous antibody-drug conjugates (ADCs).[1] Its efficacy stems from its ability to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis.[2][3] Due to its high toxicity, MMAE cannot be administered as a standalone drug. Instead, it is attached to a monoclonal antibody via a linker, which directs the potent payload specifically to cancer cells, thereby minimizing systemic exposure.[2] The complex, multi-step synthesis of MMAE relies on a convergent approach, where key molecular fragments, or precursors, are synthesized separately before their final assembly.[4] This guide provides an in-depth technical overview of the core precursors of MMAE, their synthesis, and the overall strategic assembly into the final, powerful cytotoxic agent.

Core Precursors of MMAE

The structure of MMAE is analogous to a pentapeptide, comprising five distinct units. The synthesis of MMAE, therefore, hinges on the successful preparation of these five key precursors:

-

N-methyl-L-valine: The N-terminal amino acid.

-

L-valine: The second amino acid in the sequence.

-

Dolaisoleucine (Dil): An unusual, modified gamma-amino acid with three chiral centers.[5]

-

Dolaproine (Dap): Another unique amino acid derivative containing a proline ring.[6][7]

-

Dolaphenine (Doe): The C-terminal amine unit, a derivative of phenylalanine.[8]

The industrial synthesis of MMAE typically follows a convergent strategy. This involves the separate synthesis of a complex tetrapeptide fragment (N-methylvaline-valine-dolaisoleucine-dolaproine) and the C-terminal dolaphenine unit, which are then coupled together.[9] This approach is generally more efficient and scalable than a linear, step-by-step synthesis.[4]

Synthesis Workflow and Mechanism of Action

The overall process for producing MMAE is a meticulously planned sequence of chemical reactions. The convergent synthesis strategy allows for the parallel preparation of complex fragments, which improves overall yield and simplifies purification.

Once synthesized and conjugated to an antibody, MMAE is delivered to a target cancer cell. The ADC-antigen complex is internalized, and the linker is cleaved within the lysosome, releasing free MMAE. The released MMAE then disrupts the cellular machinery, leading to apoptosis.

Quantitative Data on Synthesis

The efficiency of each synthetic step is critical for the overall yield of MMAE. The following table summarizes typical yields and purity levels for key stages of the synthesis process, compiled from various sources. These values can vary based on the specific reaction conditions and scale of operation.

| Synthesis Step | Product | Typical Yield (%) | Purity (HPLC) (%) |

| Dipeptide Fragment Synthesis | Boc-L-Val-L-Dil-OMe | 85-90 | >95 |

| Tetrapeptide Fragment Synthesis | Fmoc-MeVal-Val-Dil-Dap-OH | 75-85 | >95 |

| Final Coupling and Deprotection | MMAE | 80-90 (coupling step) | >98 |

| Overall Synthesis | MMAE | ~50-60 | >98.5 |

Note: Data is representative and compiled from various synthetic protocols.[9][10] Boc: tert-Butoxycarbonyl, Fmoc: 9-Fluorenylmethyloxycarbonyl, HPLC: High-Performance Liquid Chromatography.

Experimental Protocols for Precursor Synthesis and Coupling

The synthesis of MMAE's precursors and their subsequent assembly requires precise control over reaction conditions to maintain stereochemical integrity. The following are generalized protocols based on established methodologies.

Protocol 1: Synthesis of N-methyl-L-valine

N-methylation of L-valine is a crucial step for creating the N-terminal precursor. This can be achieved through reductive amination.

-

Dissolution: Dissolve L-valine in methanol.

-

Reaction: Add paraformaldehyde and sodium cyanoborohydride to the solution.

-

Incubation: Stir the mixture at room temperature for approximately 24 hours.

-

Work-up: Acidify the reaction mixture with 1N HCl, followed by basification with 1N NaOH.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Dry the organic layer and concentrate to obtain N-methyl-L-valine.[9]

Protocol 2: Synthesis of Dolaproine (Dap)

The synthesis of this complex amino acid often involves an aldol (B89426) condensation to establish the correct stereochemistry.

-

Aldol Condensation: A key step involves the aldol condensation between an aldehyde derived from (S)-proline and a chiral propionate.[6][7] This reaction is typically carried out at low temperatures (e.g., -78°C) to ensure high diastereoselectivity.

-

Methylation: The resulting hydroxyl group is then methylated.

-

Cleavage: The chiral directing group is cleaved to yield the dolaproine precursor, often with a protecting group like N-tert-butoxycarbonyl (Boc).[6][7]

Protocol 3: Peptide Coupling (General Protocol)

The assembly of the peptide backbone is achieved through sequential coupling reactions. Both solid-phase peptide synthesis (SPPS) and liquid-phase synthesis are viable methods.[11] The following is a general protocol for a coupling step using HATU, a common coupling reagent.

-

Acid Pre-activation: Dissolve the N-protected amino acid or peptide fragment (1.1 eq.) and HATU (1.1 eq.) in an anhydrous solvent like DMF. Stir for 15 minutes at room temperature.

-

Amine Addition: In a separate flask, dissolve the amine component (the next amino acid in the sequence with a free amino group, 1.0 eq.) in anhydrous DMF.

-

Coupling Reaction: Cool the pre-activated acid solution to 0°C. Slowly add the amine solution, followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).[12]

-

Incubation: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion via TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified, typically using silica (B1680970) gel chromatography or reverse-phase HPLC.[9][12]

Protocol 4: Final Deprotection and Purification of MMAE

The final step involves the removal of all protecting groups to yield the active MMAE molecule.

-

Global Deprotection: Treat the fully protected peptide with a strong acid, such as a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[9]

-

Purification: The crude MMAE is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain MMAE as a white, fluffy solid. The final purity is confirmed by analytical HPLC and mass spectrometry.[9]

Conclusion

The synthesis of Monomethyl auristatin E is a complex yet well-defined process that relies on the strategic preparation and assembly of several key precursors. A convergent synthetic approach, coupled with robust purification techniques, is essential for producing high-purity MMAE suitable for its role as a potent payload in next-generation cancer therapeutics. Understanding the intricacies of each precursor's synthesis and the methodologies for their assembly is fundamental for researchers and professionals in the field of drug development and oncology.

References

- 1. N-Boc-(2R,3R,4S)-dolaproine synthesis - chemicalbook [chemicalbook.com]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. Dolastatins 23: stereospecific synthesis of dolaisoleuine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asu.elsevierpure.com [asu.elsevierpure.com]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Core Mechanism of Monomethyl Auristatin E (MMAE): A Technical Guide for Researchers

An In-depth Examination of the Cytotoxic Payload Driving a New Generation of Cancer Therapeutics

Introduction

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent, representing a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] Derived from the natural marine product dolastatin 10, MMAE's cytotoxicity is so profound—often 100 to 1000 times more potent than traditional chemotherapeutics like doxorubicin—that it cannot be administered as a standalone drug.[2][] Instead, its therapeutic potential is harnessed by conjugating it to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens. This ADC approach facilitates the selective delivery of MMAE to cancer cells, minimizing systemic toxicity while maximizing anti-tumor efficacy.[][4] This technical guide provides a comprehensive overview of the mechanism of action of MMAE, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

The Journey of an MMAE-ADC: From Systemic Circulation to Cellular Demise

The therapeutic effect of an MMAE-based ADC is a sophisticated, multi-step process that begins with the ADC's journey through the bloodstream and culminates in the targeted destruction of cancer cells.

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively recognizes and binds to a specific antigen expressed on the surface of cancer cells.[2]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4]

-

Lysosomal Trafficking and Payload Release: The internalized vesicle, or endosome, subsequently fuses with a lysosome.[2] The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the linker connecting MMAE to the antibody, liberating the active cytotoxic payload into the cytoplasm.[1][]

-

Disruption of Microtubule Dynamics: Once in the cytoplasm, free MMAE exerts its potent antimitotic effect by binding to tubulin, the fundamental protein subunit of microtubules.[4][5] This binding inhibits tubulin polymerization, a critical process for the formation and function of the mitotic spindle.[][6]

-

Cell Cycle Arrest: The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis.[4][6]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death.[2][7] This is characterized by the activation of a cascade of caspases (e.g., caspase-3 and caspase-9) and the subsequent cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[7][8][9]

-

Bystander Effect: A crucial aspect of the efficacy of some MMAE-based ADCs is the "bystander effect." Because MMAE is cell-permeable, once released into the cytoplasm of the target cancer cell, it can diffuse out and kill neighboring, antigen-negative cancer cells.[4][10] This contributes to the eradication of heterogeneous tumors where not all cells express the target antigen.[2]

Quantitative Data on MMAE Activity

The potency of MMAE has been quantified in various cancer cell lines and biochemical assays. The following tables summarize key data points from the literature.

Table 1: In Vitro Cytotoxicity (IC50) of MMAE in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [11] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [11] |

| RAMOS | Burkitt's Lymphoma | 0.12 | [12] |

| HER2+ SKBR3 | Breast Cancer | 0.09 | [12] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [13] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [13] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [13] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [13] |

| CFPAC-1 | Pancreatic Cancer | subnanomolar range | [13] |

| MDA-MB-468 | Breast Cancer | subnanomolar range | [13] |

| DX3puroβ6 | Melanoma | 0.14 - 0.15 | [14] |

| MIA PaCa-2 | Pancreatic Cancer | 0.16 - 0.5 | [14] |

Table 2: Tubulin Polymerization Inhibition (EC50) of MMAE

| Assay Type | EC50 (µM) | Reference |

| Molecular-level tubulin inhibition assay | 1.426 | [15] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of MMAE's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of MMAE on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., SKBR3, HEK293) in 96-well plates at a suitable density and allow them to adhere overnight.[11]

-

Treatment: Treat the cells with various concentrations of MMAE (e.g., ranging from 0.002048 to 4000 nM) and a vehicle control (e.g., DMSO).[11]

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of MMAE that inhibits cell growth by 50%.[11]

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of MMAE on tubulin polymerization.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

MMAE Addition: Add varying concentrations of MMAE or a vehicle control to the reaction mixture.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time, which is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot the rate of polymerization against the concentration of MMAE to determine the EC50 value, the concentration at which MMAE inhibits tubulin polymerization by 50%.[15]

Cell Cycle Analysis

This assay determines the effect of MMAE on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cancer cells with MMAE at a specific concentration (e.g., 4 nM) for a defined period (e.g., 24 hours).[7]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase indicates cell cycle arrest.[7]

Apoptosis Analysis (Western Blot for Cleaved PARP)

This assay detects the induction of apoptosis by examining the cleavage of PARP, a hallmark of apoptosis.

Protocol:

-

Cell Lysis: Treat cells with MMAE (e.g., 2 nM) for different time points, then lyse the cells to extract total protein.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for cleaved PARP. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved PARP band indicates the induction of apoptosis.[7]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the mechanism of action of MMAE.

Caption: Workflow of MMAE-ADC from cell binding to apoptosis induction.

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

Caption: General experimental workflow for studying MMAE-ADC efficacy.

Conclusion

Monomethyl auristatin E is a highly effective cytotoxic payload that forms the backbone of numerous successful antibody-drug conjugates.[2] Its mechanism of action is well-defined, involving a precise, multi-step process of ADC internalization, lysosomal cleavage, and cytosolic release.[2] Once free, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis.[2] The ability of MMAE to exert a bystander effect further enhances its therapeutic potential in the context of heterogeneous tumors. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and optimization of MMAE-based ADCs for targeted cancer therapy.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 10. Antibody-linked drug shrinks various types of tumors in preclinical study | Center for Cancer Research [ccr.cancer.gov]

- 11. scispace.com [scispace.com]

- 12. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

The Auristatins: A Technical Guide to Their Discovery, Origin, and Application in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The auristatins are a class of exceptionally potent, synthetic antineoplastic agents that have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs).[1] Derived from the marine natural product dolastatin 10, these peptide analogues exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. Their high potency, with activity in the nanomolar to picomolar range, initially presented challenges for their use as standalone therapeutics due to a narrow therapeutic window. However, the advent of ADC technology has successfully harnessed their power, enabling targeted delivery to cancer cells while minimizing systemic toxicity. This technical guide provides an in-depth overview of the discovery, origin, mechanism of action, and development of auristatin compounds, offering a comprehensive resource for professionals in the field of oncology drug development.

Discovery and Origin

The Marine Origins: Dolastatin 10 from Dolabella auricularia

The story of auristatins begins with the exploration of marine biodiversity for novel therapeutic agents. In 1987, the research group led by G.R. Pettit at Arizona State University reported the isolation of a remarkably potent cytotoxic peptide, dolastatin 10, from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean.[2][3] The isolation was a monumental undertaking, requiring 1,600 kg of the sea hare to yield a mere few milligrams of the active compound, highlighting the extremely low natural abundance (10⁻⁶ to 10⁻⁷% yield).[3][4]

Subsequent research revealed that the sea hare was not the original producer of dolastatin 10. Instead, it was found to accumulate the compound through its diet, which primarily consists of marine cyanobacteria.[5][6] Later studies confirmed the isolation of dolastatin 10 and its analogues from the marine cyanobacterium Symploca species, establishing the cyanobacterium as the true biological source of this potent molecule.[5][6]

The Birth of Auristatins: Synthetic Analogues

The scarcity of dolastatin 10 from its natural source, coupled with its complex structure, spurred efforts to develop a total synthesis of the molecule. This not only provided a more reliable supply for further investigation but also opened the door for the creation of synthetic analogues with improved properties. These synthetic derivatives of dolastatin 10 were termed "auristatins."

Key modifications to the dolastatin 10 structure led to the development of two of the most well-known auristatins: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These compounds were specifically designed for conjugation to antibodies, featuring a terminal amine or carboxyl group that could be attached to a linker molecule.[7] This crucial modification paved the way for the development of auristatin-based ADCs.

Mechanism of Action: Microtubule Disruption and Apoptosis

Auristatins exert their potent cytotoxic effects by interfering with microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.

The primary mechanism of action of auristatins involves the inhibition of tubulin polymerization.[3] They bind to the vinca (B1221190) domain on β-tubulin, a site also targeted by other anti-mitotic agents like vinblastine. This binding prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[3]

Recent studies have revealed a more intricate picture of auristatin-induced cell death. Beyond mitotic arrest, auristatin-based ADCs have been shown to induce immunogenic cell death (ICD). This process involves the induction of endoplasmic reticulum (ER) stress, leading to the surface exposure of calreticulin (B1178941) and the release of other damage-associated molecular patterns (DAMPs). These signals can stimulate an anti-tumor immune response, adding another layer to the therapeutic efficacy of these compounds.

Below is a diagram illustrating the signaling pathway of auristatin-induced apoptosis.

Caption: Signaling pathway of auristatin-induced apoptosis.

Quantitative Data: Cytotoxicity of Auristatin Compounds

The following table summarizes the in vitro cytotoxicity (IC50 values) of dolastatin 10 and its synthetic analogues, MMAE and MMAF, against various human cancer cell lines. The data is compiled from multiple studies and presented to facilitate comparison.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Dolastatin 10 | L1210 | Leukemia | 0.03 | [3][5] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 | [3][5] | |

| DU-145 | Prostate Cancer | 0.5 | [3][5] | |

| HT-29 | Colon Cancer | 0.06 | [5] | |

| MCF7 | Breast Cancer | 0.03 | [5] | |

| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [8] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [8] | |

| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 ± 0.14 ng/mL | [9] | |

| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 ± 0.08 ng/mL | [9] | |

| Toledo | Diffuse Large B-cell Lymphoma | 0.87 ± 0.09 ng/mL | [9] | |

| PC-3 | Prostate Cancer | ~2 | [10] | |

| C4-2B | Prostate Cancer | ~2 | [10] | |

| MMAF | N/A | N/A | Generally 100-fold less potent than MMAE as a free drug | [11] |

| L49-vcMMAF (ADC) | SK-MEL-5 | Melanoma | 1 ng/mL | [12] |

| IGR37 | Melanoma | 26 ng/mL | [12] |

Note: IC50 values can vary depending on the experimental conditions, such as cell line, incubation time, and assay method.

Experimental Protocols

Isolation of Dolastatin 10 from Dolabella auricularia (General Overview)

The isolation of dolastatin 10 is a multi-step process involving extraction and chromatography. While specific details of the original protocol are proprietary, the general workflow is as follows:

-

Collection and Extraction: Large quantities of Dolabella auricularia are collected and homogenized. The homogenate is then subjected to solvent extraction, typically with a polar solvent like methanol (B129727) or ethanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. The cytotoxic activity is monitored in each fraction to guide the separation.

-

Chromatography: The active fraction is subjected to multiple rounds of column chromatography. This may include:

-

Silica Gel Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: For size-exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for final purification to yield pure dolastatin 10.

-

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.

Materials:

-

Lyophilized tubulin (>99% pure, bovine brain)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (auristatin) stock solution in DMSO

-

Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)

-

Vehicle control (DMSO)

-

Pre-chilled 96-well microplate

-

Temperature-controlled microplate reader (340 nm)

Protocol:

-

Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol.

-

Assay Setup: Pipette serial dilutions of the test compound, positive control, and vehicle control into the wells of the pre-warmed 96-well plate.

-

Initiation: Add the cold tubulin polymerization mix to each well to initiate the reaction.

-

Measurement: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot the change in absorbance versus time. The rate of polymerization (Vmax) and the maximal polymer mass can be calculated to quantify the inhibitory effect of the compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[4][9][13]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (auristatin)

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration to determine the IC50 value.[8]

Development of Auristatin-Based Antibody-Drug Conjugates

The development of an auristatin-based ADC is a multi-step process that integrates chemistry, biology, and pharmacology to create a targeted therapeutic. The general workflow is outlined below.

Caption: A typical workflow for the development of an auristatin-based ADC.

Conclusion

The journey of auristatin compounds, from their discovery in a humble sea hare to their central role in cutting-edge cancer therapeutics, is a testament to the power of natural product research and medicinal chemistry. Their exceptional potency, once a hurdle, has been ingeniously harnessed through ADC technology, offering a targeted and powerful approach to treating cancer. This technical guide provides a foundational understanding of the discovery, origin, mechanism, and development of auristatins. Continued research into novel auristatin analogues, linker technologies, and combination therapies promises to further expand the therapeutic potential of this remarkable class of molecules in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. interchim.fr [interchim.fr]

- 5. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 8. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Coupling of MMAE Intermediate-1 in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the coupling of Monomethyl Auristatin E (MMAE) Intermediate-1, a critical step in the synthesis of MMAE and its analogues for the development of Antibody-Drug Conjugates (ADCs). The protocols outlined herein describe standard peptide coupling methodologies, including reagent selection, reaction conditions, and purification techniques. Quantitative data from representative coupling reactions are summarized to provide an expected range of yields and purity. Furthermore, this document includes diagrams illustrating the experimental workflow and the cellular mechanism of action of MMAE to provide a comprehensive resource for researchers in the field of targeted cancer therapy.

Introduction to MMAE and its Synthesis

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Due to its high cytotoxicity, it is a critical component, or "payload," in numerous antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells.[1] This targeted delivery approach minimizes systemic toxicity and enhances the therapeutic window. MMAE is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][3]

The synthesis of MMAE is a multi-step process that involves the sequential coupling of unique amino acid and peptide fragments. A key building block in this synthesis is MMAE Intermediate-1 , chemically known as (3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS No. 120205-48-3).[4][5] This intermediate serves as the direct precursor for subsequent peptide coupling reactions.[4] The successful coupling of MMAE Intermediate-1 to the peptide backbone is a crucial step that requires careful optimization of reaction conditions to ensure high yield and purity of the final product.

Experimental Protocols

The following protocols describe the general procedures for the coupling of MMAE Intermediate-1 with an N-terminally protected amino acid or peptide. The choice of coupling reagent and base may vary depending on the specific amino acid being coupled and should be optimized accordingly.

Materials and Reagents

-

MMAE Intermediate-1 ((3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride)

-

Fmoc-protected amino acid (e.g., Fmoc-L-Valine)

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) and HOBt

-

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Reagents for work-up and purification: 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica (B1680970) gel for chromatography, and solvents for HPLC.

Protocol 1: Coupling using HBTU/HOBt

This protocol is a standard procedure for peptide coupling in solution phase.

-

Preparation of Reactants:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Fmoc-protected amino acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

-

In a separate flask, dissolve MMAE Intermediate-1 (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

-

Activation and Coupling:

-

To the solution of the N-Fmoc-protected amino acid and HOBt, add HBTU (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Cool the pre-activated acid solution to 0 °C using an ice bath.

-

Slowly add the solution of MMAE Intermediate-1 and DIPEA to the pre-activated acid mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product. Further purification can be achieved by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the coupling of an amino acid to a resin-bound peptide, followed by the coupling of MMAE Intermediate-1.

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in DMF for 30-60 minutes.[6]

-

-

Fmoc-Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.[6]

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of the next Fmoc-Amino Acid:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and a base (e.g., DIPEA or NMM, 6-10 equivalents) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake at room temperature for 1-4 hours.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of MMAE Intermediate-1:

-

For the final coupling step, use a pre-activated solution of a suitable N-protected amino acid that will be linked to MMAE Intermediate-1.

-

After deprotection of the final amino acid on the resin, prepare a solution of MMAE Intermediate-1 (1.5-2.0 equivalents) and DIPEA (3-4 equivalents) in DMF.

-

In a separate flask, pre-activate the carboxylic acid of the resin-bound peptide using a coupling reagent like HATU (1.5-2.0 equivalents) in DMF.

-

Add the MMAE Intermediate-1 solution to the activated resin-bound peptide and react for 4-16 hours at room temperature.

-

-

Cleavage and Deprotection:

-

After the final coupling, wash the resin extensively.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

-

Purification:

-